The compound is derived from the condensation of 4-isopropylbenzaldehyde and 3-methylbutan-1-amine, followed by reduction processes. It falls under the category of ketones due to the presence of the carbonyl group (C=O) within its structure, which is characteristic of this class of compounds. Ketones are known for their reactivity in organic synthesis, making them valuable in both academic and industrial chemistry.
The synthesis of 1-(4-Isopropylphenyl)-3-methylbutan-1-one typically involves several key steps:
The molecular structure of 1-(4-Isopropylphenyl)-3-methylbutan-1-one features a central carbon chain with a ketone functional group.
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Isopropylphenyl)-3-methylbutan-1-one |
| InChI Key | KQKXJHBSBISZRF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C1=CC=C(C=C1)C(C)C)=O |
The compound's structure allows for various interactions with biological molecules, particularly through its aromatic ring, which can engage in π-π interactions and hydrogen bonding due to the presence of the carbonyl group.
1-(4-Isopropylphenyl)-3-methylbutan-1-one can participate in several chemical reactions:
The mechanism of action for 1-(4-Isopropylphenyl)-3-methylbutan-1-one involves its interaction with various biological targets. The carbonyl group allows for hydrogen bonding with amino acids in proteins, influencing enzyme activity and receptor binding.
These interactions can modulate biological pathways, potentially leading to therapeutic effects or influencing metabolic processes.
The physical and chemical properties of 1-(4-Isopropylphenyl)-3-methylbutan-1-one are crucial for its applications:
| Property | Value |
|---|---|
| State | Liquid |
| Boiling Point | Approximately 250 °C |
| Solubility | Soluble in organic solvents |
| Density | Approximately 0.9 g/cm³ |
These properties indicate that the compound is likely to be utilized in various organic reactions where solubility in organic solvents is advantageous.
1-(4-Isopropylphenyl)-3-methylbutan-1-one has diverse applications across several fields:
Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: